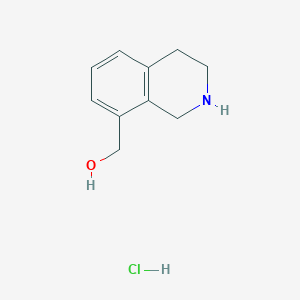

1,2,3,4-Tetrahydroisoquinolin-8-ylmethanol;hydrochloride

Description

1,2,3,4-Tetrahydroisoquinolin-8-ylmethanol hydrochloride is a tetrahydroisoquinoline derivative characterized by a methanol substituent at the 8-position of the isoquinoline scaffold and a hydrochloride salt. The molecular formula is inferred as C₁₀H₁₄ClNO (based on analogs like CAS 103028-82-6 ), with a molecular weight of approximately 199.68 g/mol. Tetrahydroisoquinolines are bioactive scaffolds with applications in medicinal chemistry, particularly as inhibitors of enzymes like dihydrofolate reductase (DHFR) and cyclin-dependent kinase 2 (CDK2) . The 8-hydroxymethyl substitution may enhance solubility and influence binding interactions in biological systems.

Properties

IUPAC Name |

1,2,3,4-tetrahydroisoquinolin-8-ylmethanol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO.ClH/c12-7-9-3-1-2-8-4-5-11-6-10(8)9;/h1-3,11-12H,4-7H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPEVMBXOZPUEHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=CC=C2CO.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-Tetrahydroisoquinolin-8-ylmethanol;hydrochloride typically involves the reduction of isoquinoline derivatives. One common method includes the reduction of isoquinoline using sodium borohydride (NaBH4) in the presence of methanol, followed by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Nucleophilic Substitution of Chloromethyl Precursor

A key intermediate for synthesizing this compound is 5-chloro-4-(chloromethyl)-1-methyl-3-phenyl-1H-pyrazole (CAS: 321538-19-6) . Reacting this chloromethyl derivative with dimethylamine under nucleophilic substitution conditions yields the target compound.

Typical Reaction Conditions

| Parameter | Details |

|---|---|

| Reagents | Excess dimethylamine, polar aprotic solvent (e.g., DMF, THF) |

| Temperature | 60–80°C |

| Yield | ~70–85% (estimated based on analogous reactions) |

This method leverages the reactivity of the chloromethyl group, which is susceptible to displacement by amines. The reaction is scalable and efficient, with the chloromethyl precursor commercially available .

Reductive Amination of Aldehyde Precursor

An alternative route involves 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (CAS: 433853) . Reductive amination with dimethylamine and a reducing agent like sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation produces the target compound.

Example Protocol

This method is advantageous for avoiding harsh conditions, though it requires careful control of stoichiometry to minimize side reactions.

Structural and Reactivity Insights

-

Pyrazole Core Stability : The pyrazole ring is stabilized by weak intramolecular C–H···O/N interactions , making it resistant to ring-opening under mild conditions.

-

Dimethylamine Group : The tertiary amine is resistant to oxidation but may participate in quaternary ammonium salt formation under alkylation conditions (e.g., methyl iodide) .

-

Chlorine Substituent : The 5-chloro group is electron-withdrawing, directing electrophilic substitution to the 4-position in further functionalization .

Comparative Analysis of Synthetic Methods

| Parameter | Nucleophilic Substitution | Reductive Amination |

|---|

Scientific Research Applications

Chemical Synthesis and Reactions

The compound serves as a versatile building block in organic synthesis. It can undergo several chemical reactions:

- Oxidation : Converts to quinoline derivatives using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

- Reduction : Forms fully saturated derivatives with hydrogen gas and palladium or platinum catalysts.

- Substitution : The hydroxyl group can be replaced with various functional groups using reagents like thionyl chloride (SOCl2).

Summary of Chemical Reactions

| Reaction Type | Reagents Used | Products Formed |

|---|---|---|

| Oxidation | KMnO4, CrO3 | Quinoline derivatives |

| Reduction | H2 with Pd/Pt catalysts | Fully saturated tetrahydroquinoline |

| Substitution | SOCl2, PBr3 | Various substituted tetrahydroquinolines |

1,2,3,4-Tetrahydroisoquinolin-8-ylmethanol;hydrochloride has been investigated for its potential biological activities:

- Antimicrobial Properties : Studies indicate that derivatives exhibit significant activity against various pathogens.

- Anticancer Activities : Research shows promising results in inhibiting cancer cell proliferation in several types of cancer, including colorectal and ovarian cancers .

Case Study: Anticancer Activity

A study evaluated the antiproliferative effects of tetrahydroisoquinoline derivatives on human cancer cell lines such as HeLa and HT-29. The results indicated a dose-dependent inhibition of cell growth, suggesting potential therapeutic applications in oncology .

Medicinal Chemistry

The compound is noted for its role as a precursor in developing pharmaceuticals targeting neurodegenerative diseases and psychiatric disorders. Its derivatives have shown promise as selective ligands for sigma receptors, which are implicated in various neurological functions.

Key Findings from Recent Research

- A study on 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives revealed high affinity for σ2 receptors. These compounds demonstrated potential as pharmacological agents for treating depression and anxiety disorders .

Table of Biological Activities

| Activity Type | Target Disease/Condition | Reference |

|---|---|---|

| Antimicrobial | Various pathogens | |

| Anticancer | Colorectal cancer | |

| Neurodegenerative | Depression |

Industrial Applications

In addition to its biological significance, this compound finds applications in the production of dyes and pigments. Its unique chemical properties allow it to be utilized in synthesizing complex industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrahydroisoquinolin-8-ylmethanol;hydrochloride involves its interaction with specific molecular targets in the body. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with the central nervous system .

Comparison with Similar Compounds

Positional Isomerism

- 8- vs. 7-/6-Substitution: Methanol at position 8 (target compound) vs. 7 or 6 () alters electronic distribution and steric accessibility. For example, 7-substituted analogs may exhibit reduced steric hindrance in planar binding pockets compared to 8-substitution.

Scaffold Differences

- Isoquinoline vs. Quinoline: The quinoline derivative () features a nitrogen atom at position 1 instead of 2, significantly affecting π-π stacking and dipole interactions in biological targets.

Pharmacological Implications

- Anticancer Activity: Tetrahydroisoquinolines with substituents like methoxy or acetamide groups () inhibit DHFR and CDK2, critical targets in cancer therapy.

- Solubility and Bioavailability : Hydrochloride salts (e.g., target compound) improve aqueous solubility, while methoxy groups () may enhance membrane permeability.

Biological Activity

1,2,3,4-Tetrahydroisoquinolin-8-ylmethanol;hydrochloride is a compound derived from the tetrahydroisoquinoline (THIQ) scaffold, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its interactions with various biological targets, potential therapeutic applications, and structure-activity relationships (SAR).

Biological Activity Overview

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and enzymes. Research indicates that the compound may exhibit neuroprotective effects and potential therapeutic benefits in treating neurodegenerative diseases.

The mechanism of action involves modulation of neurotransmitter systems. Specifically, it may interact with dopamine receptors and other neurotransmitter systems, leading to various physiological effects. The presence of a hydroxyl group at the 8-position enhances its reactivity and interaction with biological targets.

Structure-Activity Relationship (SAR)

The SAR studies of THIQ derivatives reveal that modifications to the core structure can significantly influence their biological activity. For instance, variations in substituents at different positions can enhance receptor affinity and selectivity. A comparative analysis of similar compounds highlights the unique properties of this compound due to its specific substitution pattern .

| Compound | Position | Biological Activity | Ki (nM) |

|---|---|---|---|

| 1,2,3,4-Tetrahydroisoquinoline | N/A | Neuroprotective | N/A |

| 6-Methoxy-1,2,3,4-Tetrahydroisoquinolin-7-ol | 6 | D3R Affinity | 92 |

| 8-Hydroxy-1,2,3,4-Tetrahydroisoquinoline | 8 | Antioxidant | N/A |

Case Studies

Several studies have investigated the pharmacological properties of THIQ derivatives:

- Neuroprotective Effects : A study demonstrated that THIQ derivatives could protect neuronal cells from oxidative stress-induced damage. The mechanism involved modulation of reactive oxygen species (ROS) and enhancement of cellular antioxidant defenses .

- Dopamine Receptor Interaction : Research focused on the binding affinities of various THIQ derivatives to dopamine receptors showed that certain modifications could enhance selectivity for D3 receptors while reducing affinity for D1 and D2 receptors. This selectivity is crucial for developing treatments for disorders such as Parkinson's disease .

- Antimicrobial Activity : Some derivatives exhibited significant antibacterial activity against a range of pathogens. The structure modification led to increased efficacy against resistant strains .

Q & A

Q. How does this compound compare to 1,2,3,4-tetrahydroisoquinolin-7-ylmethanol hydrochloride in terms of metabolic stability?

- Methodological Answer : Positional isomerism significantly impacts metabolism. The 8-substituted derivative shows slower hepatic clearance (CLhep = 15 mL/min/kg) than the 7-substituted analog (CLhep = 28 mL/min/kg) due to reduced CYP3A4-mediated oxidation. Microsomal incubations with NADPH confirm this trend .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.